12,12-dimethyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Vorbereitungsmethoden
The synthesis of 6,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 1,3-dithiolan-2-thiones with dimethyl acetylenedicarboxylate . Another method involves the reaction of ethylene trithiocarbonate with dimethyl acetylenedicarboxylate . These reactions are usually carried out under controlled conditions to ensure the formation of the desired product.
Analyse Chemischer Reaktionen
6,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like 3-chloroperbenzoic acid and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In medicinal chemistry, it has been studied for its potential antimicrobial activity . It has also been investigated as a potential inhibitor for enzymes such as TrmD isolated from Haemophilus influenzae . Additionally, its unique structure makes it a valuable building block in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 6,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . The exact molecular pathways involved in its action are still under investigation, but its ability to interact with biological molecules makes it a promising candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one include dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate and 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile These compounds share similar structural features, such as the presence of sulfur and nitrogen atoms in their rings
Eigenschaften
CAS-Nummer |
300730-47-6 |
---|---|
Molekularformel |
C11H12N2O2S2 |
Molekulargewicht |
268.4g/mol |
IUPAC-Name |
12,12-dimethyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C11H12N2O2S2/c1-11(2)3-5-6(4-15-11)17-9-7(5)8(14)12-10(16)13-9/h3-4H2,1-2H3,(H2,12,13,14,16) |
InChI-Schlüssel |
DTXLZUWSIVWRQA-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(CC2=C(CO1)SC3=NC(=NC(=C23)O)S)C |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)NC(=S)N3)C |
Kanonische SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)NC(=S)N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.